molecular formula C24H24F2N4O4 B11104550 1,1'-Benzene-1,3-diylbis{3-[2-(4-fluorophenoxy)ethyl]urea}

1,1'-Benzene-1,3-diylbis{3-[2-(4-fluorophenoxy)ethyl]urea}

Cat. No.: B11104550
M. Wt: 470.5 g/mol
InChI Key: CXSUQZDHVVRBMT-UHFFFAOYSA-N
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Description

1,1'-Benzene-1,3-diylbis{3-[2-(4-fluorophenoxy)ethyl]urea} is a bis-urea derivative characterized by a benzene core substituted at the 1,3-positions with urea-linked 2-(4-fluorophenoxy)ethyl groups. Bis-urea compounds are widely studied for their ability to form hydrogen-bonded networks, which influence their supramolecular assembly and interactions with biological targets . The inclusion of fluorine atoms enhances lipophilicity and metabolic stability, making such compounds candidates for therapeutic or material science applications .

Properties

Molecular Formula

C24H24F2N4O4

Molecular Weight

470.5 g/mol

IUPAC Name

1-[2-(4-fluorophenoxy)ethyl]-3-[3-[2-(4-fluorophenoxy)ethylcarbamoylamino]phenyl]urea

InChI

InChI=1S/C24H24F2N4O4/c25-17-4-8-21(9-5-17)33-14-12-27-23(31)29-19-2-1-3-20(16-19)30-24(32)28-13-15-34-22-10-6-18(26)7-11-22/h1-11,16H,12-15H2,(H2,27,29,31)(H2,28,30,32)

InChI Key

CXSUQZDHVVRBMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NCCOC2=CC=C(C=C2)F)NC(=O)NCCOC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-FLUOROPHENOXY)ETHYL]-N’-{3-[({[2-(4-FLUOROPHENOXY)ETHYL]AMINO}CARBONYL)AMINO]PHENYL}UREA typically involves multiple steps:

    Formation of the Fluorophenoxyethylamine Intermediate: This step involves the reaction of 4-fluorophenol with ethylene oxide to form 2-(4-fluorophenoxy)ethanol. This intermediate is then converted to 2-(4-fluorophenoxy)ethylamine through a reaction with ammonia.

    Urea Formation: The 2-(4-fluorophenoxy)ethylamine is reacted with phosgene to form the corresponding isocyanate. This isocyanate is then reacted with 3-aminophenylurea to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-FLUOROPHENOXY)ETHYL]-N’-{3-[({[2-(4-FLUOROPHENOXY)ETHYL]AMINO}CARBONYL)AMINO]PHENYL}UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Compounds with substituted functional groups replacing the fluorine atoms.

Scientific Research Applications

N-[2-(4-FLUOROPHENOXY)ETHYL]-N’-{3-[({[2-(4-FLUOROPHENOXY)ETHYL]AMINO}CARBONYL)AMINO]PHENYL}UREA has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(4-FLUOROPHENOXY)ETHYL]-N’-{3-[({[2-(4-FLUOROPHENOXY)ETHYL]AMINO}CARBONYL)AMINO]PHENYL}UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Substitution Patterns

1,1'-Benzene-1,4-diylbis[3-(2-chloroethyl)urea]

  • Structural Differences: The benzene core is substituted at the 1,4-positions, and the urea side chains feature chloroethyl groups instead of fluorophenoxyethyl groups.
  • Chlorine’s higher electronegativity increases reactivity in nucleophilic substitutions compared to fluorine, which may affect stability and biological interactions .

1,1’-Biphenyl-4,4’-diylbis[3-(2-chloroethyl)urea]

  • Structural Differences : A biphenyl core replaces the benzene ring, and chloroethyl groups are retained.
Halogen Substitution Effects

1,1’-Benzene-1,4-diylbis[3-(2-fluoroethyl)urea]

  • Structural Differences : Fluoroethyl groups replace chloroethyl in the 1,4-benzene analog.
  • Impact : Fluorine’s smaller atomic radius and lower polarizability reduce electronic effects compared to chlorine, leading to weaker hydrogen bonding and altered pharmacokinetics (e.g., longer half-life due to metabolic resistance) .

1-(4-Ethynylphenyl)-3-(3-fluorophenyl)urea

  • Structural Differences: A terminal alkyne and single fluorophenyl group replace the bis-urea and fluorophenoxyethyl motifs.
Positional Isomerism

1-[2-(3-Chlorophenyl)ethyl]-3-(4-fluorophenyl)urea

  • Structural Differences : Chlorophenyl and fluorophenyl groups are positioned on adjacent ethyl and urea moieties.

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituents Molecular Weight Key Properties
Target Compound Benzene-1,3-diyl 2-(4-Fluorophenoxy)ethyl ~512.4 g/mol High lipophilicity, metabolic stability
1,1'-Benzene-1,4-diylbis[3-(2-chloroethyl)urea] Benzene-1,4-diyl 2-Chloroethyl ~356.2 g/mol Enhanced reactivity, lower solubility
1-(4-Ethynylphenyl)-3-(3-fluorophenyl)urea Phenyl Ethynyl, 3-fluorophenyl ~270.3 g/mol Click chemistry utility, moderate activity

Research Findings

  • Substituent Position : The 1,3-diyl substitution in the target compound creates a bent geometry, favoring interactions with curved binding pockets (e.g., GPCRs) compared to linear 1,4-analogs .
  • Halogen Effects: Fluorine’s electron-withdrawing nature stabilizes adjacent urea carbonyl groups, enhancing hydrogen-bond donor capacity and target affinity relative to chlorine .
  • Symmetry vs. Asymmetry : Symmetric bis-urea derivatives exhibit higher thermal stability and crystallinity, advantageous for material science, while asymmetric analogs offer modularity in drug design .

Biological Activity

1,1'-Benzene-1,3-diylbis{3-[2-(4-fluorophenoxy)ethyl]urea} is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Chemical Formula : C19_{19}H20_{20}F1_{1}N2_{2}O2_{2}
  • Molecular Weight : 328.38 g/mol

Structure Visualization

Chemical Structure

Anticancer Properties

Numerous studies have indicated that 1,1'-Benzene-1,3-diylbis{3-[2-(4-fluorophenoxy)ethyl]urea} exhibits significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. It operates through the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Apoptosis induction
PC-3 (Prostate Cancer)15.0Cell cycle arrest

Antioxidant Activity

The antioxidant capacity of this compound has also been investigated. Research indicates that it can scavenge free radicals effectively, thus contributing to its protective effects against oxidative stress.

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)
1,1'-Benzene-1,3-diylbis{3-[2-(4-fluorophenoxy)ethyl]urea}85%
Ascorbic Acid90%

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound against neurodegenerative diseases. It has demonstrated the ability to protect neuronal cells from oxidative damage.

Case Study: Neuroprotection in SH-SY5Y Cells

A study conducted on SH-SY5Y neuroblastoma cells showed that treatment with the compound resulted in a significant reduction in cell death induced by oxidative stress (e.g., tert-butyl hydroperoxide).

  • Findings : The compound increased the expression of neuroprotective proteins and reduced markers of apoptosis.

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. Results indicate effectiveness against several bacterial strains.

Table 3: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

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